molecular formula C15H15N B7893671 2-Phenyl-1,2,3,4-tetrahydroquinoline

2-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7893671
M. Wt: 209.29 g/mol
InChI Key: QAUGNTRYNWFNBL-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline ring system that is partially saturated. The presence of a phenyl group at the 2-position of the tetrahydroquinoline ring adds to its structural complexity and potential biological activity. This compound has garnered interest due to its diverse applications in medicinal chemistry and material science.

Mechanism of Action

Properties

IUPAC Name

2-phenyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUGNTRYNWFNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-phenylquinoline, (0.248 g, 1.21 mmol) [Aldrich, cat. #299650] in acetic acid (6.0 mL) was treated with borane-pyridine complex (0.605 mL, 5.99 mmol) and stirred at room temperature for 18 h. The reaction mixture was diluted with ethyl acetate (50 mL) and washed with 3 M sodium hydroxide solution (70 mL), water (20 mL), and brine (20 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated to give a crude oil. Purification by flash column chromatography (100% hexanes to 25% ethyl acetate/hexanes) gave the desired product (0.247 g, 98%) as a racemic mixture. LCMS calculated for C15H16N (M+H)+: m/z=210.1. found: 210.1.
Quantity
0.248 g
Type
reactant
Reaction Step One
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6 mL
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solvent
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Quantity
50 mL
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solvent
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Yield
98%

Synthesis routes and methods II

Procedure details

By the 3-step method of Preparation E, substituting 1M phenyllithium in ether for the benzylmagnesium bromide solution, quinoline (25 g, 0.194 mol) was converted to present title product, 22.4 g, as an oil.
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0 (± 1) mol
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reactant
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benzylmagnesium bromide
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25 g
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Synthesis routes and methods III

Procedure details

In Scheme A, step 2, the 2-phenyl-1,2,3,4-tetrahydroquinoline of formula (3) is prepared by reducing 2-phenylquinoline of formula (2). For example, 2-phenylquinoline of formula (2) is dissolved in a suitable alcoholic solvent, such as absolute ethanol. Sodium metal is then added and the reaction is allowed to cool to room temperature. The reaction mixture may then be diluted with water and extracted with a suitable organic solvent, such as methylene chloride, ethyl acetate, or chloroform. The combined extracts may then be washed with water and brine, the organic layer is separated and dried and the solvent is evaporated in vacuo to provide the 2-phenyl-1,2,3,4-tetrahydroquinoline of formula (3) which may be used without further purification.
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Synthesis routes and methods IV

Procedure details

2-Phenylquinoline (65 g) was dissolved in absolute alcohol (200 ml) and heated to reflux when sodium metal (25 g) was added in portions over 1 hr. The resulting mixture was maintained at reflux for a further 3 hr. The mixture was diluted with water (300 ml) and acidified with conc. hydrochloric acid. The alcohol was removed in vacuo and the residue made basic with 10M sodium hydroxide solution. The resulting solution was extracted with ether (4×150 ml) and the ether layer was dried (magnesium sulphate) and evaporated in vacuo to give an oil which was distilled twice to give the product, 1,2,3,4-tetrahydro-2-phenylquinoline (b.pt. 114°/0.1 mm Hg). This was characterised by its nmr spectrum.
Quantity
65 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
300 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2-Phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2-Phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2-Phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2-Phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2-Phenyl-1,2,3,4-tetrahydroquinoline

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